REACTION_CXSMILES
|
[CH3:1][S:2]([NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:4])=[O:3].S(=O)(=O)(O)O.II.[I:21](O)(=O)(=O)=O>C(O)(=O)C.O>[I:21][C:11]1[CH:12]=[CH:13][C:8]([CH2:7][CH2:6][NH:5][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:9][CH:10]=1
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Name
|
|
Quantity
|
205 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)NCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
111 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
111 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
45.6 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
72.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The heat was removed
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
ADDITION
|
Details
|
enough saturated aqueous sodium sulfite was added
|
Type
|
CUSTOM
|
Details
|
to afford a white suspension
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to 15° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filter cake was triturated thoroughly with water
|
Type
|
DISSOLUTION
|
Details
|
was then dissolved in CH2Cl2 (1 L)
|
Type
|
EXTRACTION
|
Details
|
extracted with additional water (2×200 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)CCNS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 201 g | |
YIELD: PERCENTYIELD | 60.2% | |
YIELD: CALCULATEDPERCENTYIELD | 300.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |